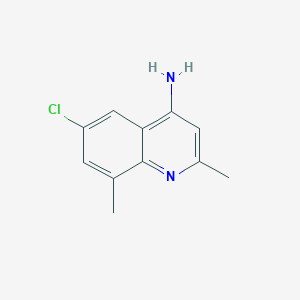

4-Amino-6-chloro-2,8-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

948293-04-7 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

6-chloro-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

IPOIRDZLFFYDGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)N)Cl |

Origin of Product |

United States |

The Enduring Significance of the Quinoline Scaffold in Scientific Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the realms of chemical biology and medicinal chemistry. chembuyersguide.combldpharm.combldpharm.com Its prevalence in a wide array of biologically active compounds, both natural and synthetic, underscores its status as a "privileged scaffold." chembuyersguide.comnih.gov This term reflects the ability of the quinoline nucleus to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govalchempharmtech.com

The structural rigidity and aromatic nature of the quinoline ring system provide a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules. researchgate.net This inherent versatility has been exploited by chemists for decades, leading to the development of numerous quinoline-based drugs with applications across various therapeutic areas. google.comresearchgate.net The synthetic accessibility of the quinoline ring and the feasibility of introducing a wide variety of substituents at different positions further enhance its appeal in drug discovery programs. bldpharm.comresearchgate.net

The pharmacological profile of quinoline derivatives is remarkably diverse, encompassing:

Anticancer Activity: Many quinoline-based compounds have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA repair pathways. chembuyersguide.comresearchgate.net

Antimicrobial Properties: The quinoline scaffold is a key component in a number of antibacterial and antifungal agents. bldpharm.com

Anti-inflammatory Effects: Certain quinoline derivatives have demonstrated potent anti-inflammatory properties. bldpharm.com

Antiviral Activity: The utility of the quinoline scaffold extends to the development of antiviral drugs. chembuyersguide.com

Other Therapeutic Areas: The biological activities of quinolines also include analgesic, anticonvulsant, and antioxidant effects.

The enduring importance of the quinoline scaffold is further evidenced by the continuous exploration of new synthetic methodologies and the investigation of novel biological applications for its derivatives. bldpharm.com

Research Context of Amino and Chloro Substituted Quinoline Derivatives

Established Synthetic Pathways for Quinoline Ring Construction

The synthesis of the quinoline ring system has been a subject of extensive research for over a century. nih.gov Several named reactions have become the cornerstones of quinoline synthesis, each offering unique advantages in terms of substrate scope and regioselectivity. iipseries.org

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely utilized method for producing poly-substituted quinolines. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. researchgate.netresearchgate.net The reaction, which can be catalyzed by acids, bases, or simply heat, proceeds through a condensation followed by a cyclodehydration reaction. researchgate.netnih.govwikipedia.org

Two primary mechanisms have been proposed. The first involves an initial aldol (B89426) addition, followed by elimination to form an unsaturated carbonyl intermediate, which then undergoes imine formation to yield the quinoline. wikipedia.org The second mechanism suggests the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org The versatility of the Friedländer synthesis has been enhanced by various catalysts, including ionic liquids, metal-organic frameworks, and nanocatalysts, often leading to improved efficiency and more environmentally sustainable conditions. nih.gov

Table 1: Catalysts Used in Friedländer Quinoline Synthesis

| Catalyst Type | Specific Examples | Advantages |

|---|---|---|

| Acids | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine | Readily available, effective for many substrates. wikipedia.org |

| Bases | Sodium hydroxide | Used in the classical approach. nih.gov |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | Efficient and rapid synthesis. iipseries.org |

| Ionic Liquids | [bmim]HSO4 | Green solvent, high yields, solvent-free conditions. nih.govresearchgate.net |

| Solid Resins | Amberlyst-15 | Heterogeneous catalyst, easy separation. nih.gov |

Skraup and Doebner-von Miller Reactions in Quinoline Synthesis

The Skraup synthesis, discovered in 1880, is a classic method for producing quinolines, particularly those unsubstituted on the heterocyclic ring. nih.goviipseries.org The reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The dehydration of glycerol to acrolein is the initial step, which then undergoes a Michael addition with the aniline. pharmaguideline.com The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring.

A significant variation is the Doebner-von Miller reaction, which is more versatile for creating substituted quinolines. nih.govwikipedia.org This method reacts an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org The reaction is believed to proceed via a 1,4-addition of the aniline to the unsaturated system, followed by cyclization and oxidation. acs.org This method has seen improvements, such as using biphasic solvent systems to reduce the polymerization of the carbonyl substrate, thereby increasing product yields. nih.gov

Table 2: Comparison of Skraup and Doebner-von Miller Reactions

| Feature | Skraup Reaction | Doebner-von Miller Reaction |

|---|---|---|

| Carbonyl Source | Glycerol (forms acrolein in situ) pharmaguideline.com | α,β-Unsaturated aldehydes or ketones nih.gov |

| Key Reactants | Aniline, Glycerol, H₂SO₄, Oxidant (e.g., Nitrobenzene) iipseries.org | Aniline, α,β-Unsaturated carbonyl, Acid catalyst iipseries.orgwikipedia.org |

| Typical Product | Often unsubstituted quinoline nih.gov | Substituted quinolines (e.g., 2,4-disubstituted) iipseries.org |

| Conditions | Harsh, strong acid, high temperature nih.gov | Acid-catalyzed, can be harsh but modifications exist nih.gov |

Combes Synthesis for Substituted Quinoline Cores

The Combes synthesis provides a direct route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org This intermediate, upon treatment with a strong acid like concentrated sulfuric acid, undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. wikipedia.orgwikiwand.com The regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone. wikipedia.org

Oxidative Annulation Strategies for Quinoline Scaffolds

Modern synthetic chemistry has introduced oxidative annulation as a powerful strategy for quinoline synthesis. mdpi.com These methods often leverage transition-metal catalysis or photoredox chemistry to construct the quinoline ring through C-H bond activation and functionalization. mdpi.comresearchgate.net For example, palladium-catalyzed oxidative annulation can assemble functionalized 2-substituted quinolines from anilines and allyl alcohols. mdpi.com These advanced strategies offer high efficiency, broad substrate tolerance, and are often more environmentally compatible than traditional methods. mdpi.com

Synthesis of Chloro- and Amino-Substituted Quinoline Precursors

The introduction of chloro and amino groups is crucial for tuning the properties of the quinoline scaffold. These substituents can be incorporated either by using pre-substituted starting materials in the primary ring-forming reaction or by functionalizing the quinoline core in subsequent steps.

Chlorination Reactions for Quinoline Derivatives

Direct chlorination of the quinoline ring is a common method for producing chloro-substituted derivatives. Electrophilic chlorination typically occurs on the benzene (B151609) ring of the quinoline nucleus. pjsir.org The reaction of quinoline with chlorine in the presence of sulfuric acid and a silver sulfate (B86663) catalyst can yield a mixture of monochloro and dichloro products, with substitution occurring at the 5- and 8-positions. pjsir.org The species believed to be involved are the positively charged chloronium ion (Cl+) and the protonated quinolinium cation. pjsir.org

Another important method involves the use of phosphorus oxychloride (POCl₃) to convert hydroxyquinolines (quinolones) into their corresponding chloroquinolines. google.com For instance, a 4-oxo-tetrahydroquinoline can be treated with phosphorus oxychloride to yield a 4-chloroquinoline. google.com This transformation is a key step in the synthesis of many biologically active quinoline compounds. The development of new chlorination methods continues, with a focus on achieving higher regioselectivity and using more sustainable reagents. researchgate.net

The synthesis of the amino group on the quinoline ring can be achieved through various methods. One common approach is the reduction of a corresponding nitroquinoline. Another strategy involves the nucleophilic substitution of a leaving group, such as a halogen, by an amino group or its equivalent. derpharmachemica.com For the specific target molecule, this compound, a plausible synthetic route would involve constructing the 6-chloro-2,8-dimethylquinoline-4-ol core, followed by chlorination of the hydroxyl group and subsequent amination.

Amination Reactions for Quinoline Derivatives

The introduction of an amino group onto a pre-formed quinoline ring is a critical transformation for creating derivatives like this compound. Various amination strategies have been developed to achieve this functionalization.

One prominent method is the direct amination of nitroquinoline precursors. nih.gov The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen is one such approach, where a hydrogen atom ortho or para to the nitro group is replaced by a nucleophile. nih.gov For instance, nitroquinolines can be aminated using nucleophiles like 9H-carbazole in the presence of a strong base such as potassium tert-butoxide (tert-BuOK) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov A more common and straightforward pathway involves the chemical reduction of a nitroquinoline to the corresponding aminoquinoline. nih.gov This transformation can be achieved efficiently under mild conditions using reducing agents like stannous chloride, a method that tolerates various other functional groups, including halogens and alkyl substituents. nih.gov

Another effective strategy is the amination of quinoline N-oxides. The N-oxide functionality activates the C2 and C4 positions of the quinoline ring, making them susceptible to nucleophilic attack. researchgate.net A one-pot procedure can convert pyridine (B92270) and quinoline N-oxides into their 2-amino analogues. researchgate.net This reaction typically employs an N-O activator, such as tosyl chloride (TsCl) or tosyl anhydride (B1165640) (Ts₂O), which makes the C2 position more reactive towards an amine-based nucleophile. researchgate.net For example, reacting a quinoline N-oxide with an aminopyridine in the presence of tosyl chloride can lead to reductive amination. researchgate.net Catalysis can also be employed; for instance, silver-catalyzed amination of quinoline N-oxides represents a transition metal-mediated approach to this transformation. nih.gov

| Starting Material | Method | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitroquinoline | Vicarious Nucleophilic Substitution (VNS) | 9H-carbazole, tert-BuOK, THF | Amino-substituted quinoline | nih.gov |

| Nitroquinoline | Nitro Group Reduction | Stannous chloride (SnCl₂) | Aminoquinoline | nih.gov |

| Quinoline N-oxide | Reductive Amination | Tosyl chloride (TsCl), Aminopyridine | 2-Aminoquinoline derivative | researchgate.net |

| Quinoline N-oxide | One-pot Amination | Tosyl anhydride (Ts₂O), t-BuNH₂ | 2-Aminoquinoline | researchgate.net |

Multi-Component Reaction Approaches for Diverse Quinoline Scaffolds

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing the construction of complex molecules like quinolines in a single, efficient step from three or more starting materials. rsc.orgrsc.org These reactions are prized for their high atom economy and their ability to rapidly generate molecular diversity. rsc.orgrsc.org

A common MCR strategy for quinoline synthesis involves the condensation of an aniline, an aldehyde, and an alkyne. scielo.br This transformation is often facilitated by a Lewis acid catalyst, which activates the reactants towards the key bond-forming steps. scielo.br The mechanism is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular hydroarylation to form a dihydroquinoline that subsequently oxidizes to the aromatic quinoline product. scielo.br Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and Iron(III) chloride (FeCl₃) have proven effective in promoting these reactions. scielo.br

Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org Another approach utilizes a modification of the Grieco reaction to synthesize 4-phenylthio-1,2,3,4-tetrahydroquinolines, which are then oxidized and pyrolyzed to yield the corresponding 2-substituted quinolines. acs.org This method is robust enough for the creation of chemical libraries and can be adapted for both liquid-phase and solid-phase synthesis. acs.org The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns, making them highly valuable for medicinal and materials chemistry research. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | General Product | Reference |

|---|---|---|---|---|---|

| Aniline | Aldehyde | Alkyne | Yb(OTf)₃ or FeCl₃ | 2,4-Substituted quinoline | scielo.br |

| Aniline | Aldehyde | Aliphatic/Aromatic Alkyne | Copper catalyst | 2,4-Substituted quinoline | rsc.org |

| Aniline Derivative | Aldehyde | Thiophenol derivative | Yb(OTf)₃ | 2-Substituted quinoline (via tetrahydroquinoline intermediate) | acs.org |

| Aromatic Amine | Acetal/Cyclic Acetal | Alkyne | Bi(OTf)₃ | Substituted quinoline | researchgate.net |

Catalytic Systems and Green Chemistry Approaches in Quinoline Synthesis Research

In recent years, a significant shift towards sustainable and environmentally friendly synthetic methods has occurred, impacting quinoline synthesis profoundly. researchgate.netnih.gov This involves the development of novel catalytic systems and the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.netnih.gov

Catalysis is central to modern quinoline synthesis. A wide range of metal-based catalysts, including those based on rhodium, cobalt, copper, iron, gold, and nickel, have been utilized to facilitate the construction of the quinoline ring. mdpi.comnih.govorganic-chemistry.org These catalysts often enable C-H bond activation and annulation strategies, providing efficient routes to substituted quinolines from simple precursors. mdpi.com For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones can produce quinolines in a one-pot process under mild conditions. mdpi.com

The principles of green chemistry have been implemented through several key strategies. The use of nanocatalysts offers high efficiency and the advantage of being easily recoverable and reusable over multiple reaction cycles. nih.govacs.org Examples include ZnO/carbon composites and iron oxide nanoparticles (Fe₃O₄ NPs), which have been used in Friedländer condensations and three-component reactions, respectively. nih.gov The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is another crucial aspect. researchgate.netnih.gov Furthermore, energy-efficient techniques such as microwave-assisted synthesis (MAS) can dramatically reduce reaction times and improve yields. mdpi.comijpsjournal.com Reusable solid acid catalysts, such as Nafion NR50, have also been employed in microwave-mediated Friedländer reactions, combining the benefits of heterogeneous catalysis and green energy input. mdpi.com

| Green Strategy | Example | Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄ NPs in a three-component reaction | High yield, catalyst is recoverable and reusable | nih.gov |

| Solid Acid Catalysis | Nafion NR50 in Friedländer synthesis | Environmentally friendly, reusable catalyst | mdpi.com |

| Green Solvents | Using water as a solvent under reflux | Reduces use of volatile organic compounds (VOCs) | nih.gov |

| Energy Efficiency | Microwave-Assisted Synthesis (MAS) | Accelerated reaction times, improved yields | ijpsjournal.com |

| Green Reagents | Formic acid as a catalyst | Versatile, environmentally friendly catalyst | ijpsjournal.com |

Structure Activity Relationship Sar Studies of 4 Amino 6 Chloro 2,8 Dimethylquinoline Derivatives

Influence of Amino Group Substitution on Quinoline (B57606) Biological Activity

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with the amino group at the C-4 position being crucial for activity. biointerfaceresearch.com The basicity of the side chain's terminal amino group is essential for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite. nih.govresearchgate.net Modifications to the N-substitution at the 4-amino position significantly alter the biological profile of the resulting compounds.

Research into 4-aminoquinoline analogues has demonstrated that the nature of the side chain is a key determinant of efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum. biointerfaceresearch.com For instance, studies have shown that 4-aminoquinolines with side chains of three or fewer, or ten or more, carbons tend to retain activity against resistant parasites. biointerfaceresearch.com Furthermore, the substitution on the terminal nitrogen of the side chain plays a role in both potency and metabolic stability. In one study, secondary amine versions of certain analogues were found to be less potent inhibitors of the metabolic enzyme CYP2D6 compared to their tertiary amine counterparts, a factor that can influence a compound's pharmacokinetic profile. nih.govucsf.edu

The introduction of different chemical moieties to the 4-amino side chain can lead to varied biological outcomes. For example, the synthesis of hybrids linking 4-aminoquinoline to other pharmacophores like pyrimidine (B1678525) has yielded compounds with potent antiplasmodial activity. mdpi.com

Table 1: Influence of 4-Amino Side Chain Substitution on Antimalarial Activity

| Compound/Analogue Type | Side Chain Characteristics | Biological Activity Highlight (IC50) |

|---|---|---|

| Chloroquine (B1663885) (CQ) | N¹,N¹-diethylpentane-1,4-diamine | IC50 = 382 nM (W2, CQ-resistant strain) nih.govucsf.edu |

| Analogue 18 | Secondary amine in side chain | IC50 = 5.6 nM (W2, CQ-resistant strain) nih.govucsf.edu |

| Analogue 4 | Tertiary amine in side chain | IC50 = 17.3 nM (W2, CQ-resistant strain) nih.govucsf.edu |

| TDR 58845 | N¹-(7-chloroquinolin-4-yl)-2-methyl-propane-1,2-diamine | IC50 = 5.52 to 89.8 nM (various P. falciparum strains) asm.org |

| TDR 58846 | N¹-(7-chloroquinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | IC50 = 5.52 to 89.8 nM (various P. falciparum strains) asm.org |

Note: This table is generated from data on various 4-aminoquinoline analogues to illustrate SAR principles.

Role of Halogen (Chloro) Substitution in Quinoline Derivative Biological Activity

The presence and position of a halogen on the quinoline core is a critical determinant of biological activity. While the 7-chloro substitution is the hallmark of the highly successful antimalarial drug chloroquine, research shows that substitution at other positions, such as C-6, also profoundly impacts efficacy.

Studies on 2-arylvinylquinolines have systematically evaluated the effect of substituents at the C-6 position. The findings indicate a clear trend for antiplasmodial potency: H < OMe < F < Cl. This demonstrates that a chloro group at the C-6 position provides a significant enhancement in activity compared to an unsubstituted analogue or those with methoxy (B1213986) or fluoro groups. asm.org Another study corroborated this, showing that replacing a methoxy group at C-6 with a chloro group enhanced antimalarial activity.

The electron-withdrawing nature of the chlorine atom is believed to be a key factor. For 7-substituted quinolines, electron-withdrawing groups have been shown to lower the pKa of the quinoline ring nitrogen, which influences drug accumulation in the parasite. nih.gov While most classic antimalarials feature a 7-chloro group, the evidence suggests that a 6-chloro substitution is also a viable strategy for designing potent quinoline-based agents.

Table 2: Comparison of C-6 Substituent Effects on Antiplasmodial Activity

| Base Scaffold | C-6 Substituent (R¹) | Relative Potency/Activity (EC50) |

|---|---|---|

| 2-Arylvinylquinoline | H | 80.7 ± 22.4 nM asm.org |

| 2-Arylvinylquinoline | MeO (Methoxy) | More potent than H asm.org |

| 2-Arylvinylquinoline | F (Fluoro) | More potent than MeO asm.org |

| 2-Arylvinylquinoline | Cl (Chloro) | Most potent in series asm.org |

Note: This table is based on data for a series of 2-arylvinylquinolines to illustrate the specific SAR at the C-6 position.

Impact of Alkyl (Dimethyl) Substitution on Quinoline Scaffold SAR

The influence of alkyl groups on the quinoline scaffold is highly dependent on their position. For the specific case of 4-Amino-6-chloro-2,8-dimethylquinoline, the methyl groups at the C-2 and C-8 positions are expected to have distinct and potentially conflicting effects on biological activity.

C-2 Methyl Substitution: The presence of a small hydrophobic substituent, such as a methyl group, at the C-2 position is generally considered favorable for antimalarial activity. nih.gov Several active compounds have been developed from 2-methylquinoline (B7769805) precursors. mdpi.com For instance, the condensation of 2-methylquinoline derivatives with appropriate aldehydes has produced compounds with potent activity against chloroquine-resistant P. falciparum, with one analogue showing an IC50 value approximately five times stronger than chloroquine itself. mdpi.com

The combined effect of the 2,8-dimethyl substitution pattern in a 4-amino-6-chloroquinoline has not been extensively documented, but based on available data, it represents a structural trade-off. The favorable C-2 methyl group might be counteracted by the potentially activity-abolishing C-8 methyl group, at least in the context of traditional antimalarial action.

Table 3: Summary of Alkyl Substitution Effects on Quinoline Activity

| Position | Substituent | Observed Effect on Biological Activity | Context/Activity Type |

|---|---|---|---|

| C-2 | Methyl | Favorable; enhances potency | Antimalarial nih.govmdpi.com |

| C-8 | Methyl | Reported to cause complete loss of activity | Antimalarial (4-aminoquinolines) nih.govyoutube.com |

| C-8 | Hydroxy, Amino | Forms basis for active compounds (e.g., 8-hydroxyquinolines, 8-aminoquinolines) | Anticancer, Antimalarial nih.govnih.gov |

| C-8 | Hydrogen/Methoxy | Minimal inhibition of β-hematin formation | Antimalarial nih.gov |

Positional Isomerism and SAR in Halogenated and Alkylated Aminoquinolines

Positional isomerism is a critical factor in the SAR of substituted quinolines, where slight changes in the location of a functional group can lead to dramatic differences in biological activity. This is evident when comparing isomers of halogenated and alkylated aminoquinolines.

The position of the chloro group is a classic example. A halogen at the C-7 position is a well-established feature for potent antimalarial activity, as seen in chloroquine. biointerfaceresearch.comnih.gov Moving this halogen to other positions, such as C-5 or C-8, has been reported to produce inactive compounds. nih.gov However, as noted previously, a C-6 chloro substituent can confer high potency, demonstrating that specific, alternative halogenation patterns can be successful. asm.org

Similarly, the position of alkyl groups is crucial. As discussed, a C-2 methyl group is often beneficial, whereas a C-8 methyl group can be detrimental to the antimalarial activity of 4-aminoquinolines. mdpi.comnih.govyoutube.com In the context of anticancer activity, a different positional preference has been observed, with methyl substitution at C-5 showing more potent activity against cancer cells than C-6 substituted derivatives.

Table 4: Impact of Positional Isomerism on Quinoline Activity

| Isomer Comparison | Compound 1 (Position) | Compound 2 (Position) | Activity Comparison | Activity Type |

|---|---|---|---|---|

| Chloro Position | 7-Chloro | 6-Chloro / 8-Chloro | 7-Cl is a classic feature for high activity; 6-Cl can also be potent; other positions often inactive. asm.orgnih.gov | Antimalarial |

| Methyl Position | 5-Methyl | 6-Methyl | C-5 substitution shows more potent activity than C-6. | Anticancer |

| Methyl Position | 2-Methyl | 8-Methyl | C-2 is generally favorable; C-8 is often unfavorable. nih.govnih.gov | Antimalarial |

Mechanistic Investigations of Biological Activities of 4 Amino 6 Chloro 2,8 Dimethylquinoline Analogs

Research on Anticancer Mechanisms of Quinoline (B57606) Derivatives

Quinoline derivatives have been shown to exhibit potent anticancer activity through a variety of mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Cell Cycle Modulation and Arrest Induction

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at various phases. This prevents the cells from dividing and proliferating.

Several studies have demonstrated that different quinoline analogs can induce arrest at different checkpoints. For instance, some potent quinoline derivatives have been found to intercalate with DNA during the S phase, leading to an accumulation of cells and arrest in this phase. nih.gov Other analogs have been shown to induce cell cycle arrest in the G2 or S-phase. ebi.ac.uk Research on fumiquinazoline F, a quinoline alkaloid derivative, revealed a concentration-dependent increase in the population of cells in the G1 phase, with a corresponding decrease in the S and G2 phases. nih.gov In contrast, another study on a chalcone-quinoline hybrid, compound 4c, found that it significantly induced cell cycle arrest at the G2/M phase in breast cancer cells. rsc.org A quinoline derivative known as IND-2 was also reported to alter the distribution of prostate cancer cells throughout the G0/G1, S, and G2 phases of the cell cycle. mdpi.com This modulation of the cell cycle is a critical step in the antiproliferative activity of these compounds.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| Potent Quinolines | HeLa | S phase arrest | nih.gov |

| Quinolines | Various Cancer Cells | G2 or S-phase arrest | ebi.ac.uk |

| Fumiquinazoline F | MDA-MB-231 | G1 phase arrest | nih.gov |

| Compound 4c (Chalcone-quinoline) | MDA-MB-231 | G2/M phase arrest | rsc.org |

| IND-2 | PC-3 (Prostate) | Altered cell cycle distribution | mdpi.com |

Apoptosis Induction Pathways and Molecular Triggers

Beyond halting cell proliferation, quinoline derivatives are potent inducers of apoptosis, or programmed cell death, a crucial pathway for eliminating cancerous cells. The molecular triggers for apoptosis initiated by these compounds are diverse. A common mechanism involves the intercalation of the quinoline molecule into DNA, which can trigger DNA damage responses leading to apoptosis. nih.gov This is often accompanied by visible morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. ebi.ac.uk

At the molecular level, quinoline derivatives have been shown to activate specific apoptotic signaling cascades. For example, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce apoptosis through the activation of Caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.govacs.org Another derivative, IND-2, was shown to promote apoptosis by modulating the expression of key proteins in the Bcl-2 family, such as Bcl-2 and BAX. mdpi.com Furthermore, some complex quinoline-containing alkaloids have been observed to evoke profound apoptosis accompanied by caspase activation. researchgate.net In some cases, these compounds can trigger multiple cell death pathways simultaneously, including apoptosis and autophagy. nih.govresearchgate.net

Enzyme Inhibition in Cancer Pathways (e.g., Tyrosine Kinases, c-Abl kinase, PI3K/Akt/mTOR pathway, Lumican downregulation)

Many critical signaling pathways that drive cancer cell growth and survival are regulated by enzymes, which have become prime targets for anticancer drug development. Quinoline derivatives have been identified as effective inhibitors of several key enzymes and pathways.

Tyrosine Kinases: The quinoline scaffold is a core component of many tyrosine kinase inhibitors (TKIs). nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers. Fused quinoline derivatives have demonstrated high inhibitory activity against various tyrosine kinases. frontiersin.org

c-Abl kinase: A specific and important tyrosine kinase is c-Abl. Bosutinib, a quinoline-containing drug, is a potent inhibitor of Abl kinase and is approved for the treatment of chronic myelogenous leukemia. youtube.com Research into styrylquinazoline (B1260680) derivatives, which are structurally related to quinolines, has also identified compounds with significant inhibitory potential against ABL kinase. nih.gov

PI3K/Akt/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been shown to suppress this pathway. The compound 6MN-4-AQ induces cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway. nih.govacs.org A number of quinoline derivatives that exhibit dual inhibitory effects on PI3K and mTOR are currently in clinical trials, including omipalisib (B1684000) and dactolisib. youtube.comnih.gov

Lumican downregulation: A novel mechanism of action was identified for the quinoline compound 91b1. This compound was found to exert its anticancer effects by downregulating the expression of Lumican, a proteoglycan that is overexpressed in many cancers and promotes tumor progression, migration, and invasion. frontiersin.org

| Compound/Derivative Class | Target Enzyme/Pathway | Effect | Reference(s) |

| Bosutinib | c-Abl Kinase | Inhibition | youtube.com |

| Styrylquinazolines | ABL Kinase | Inhibition | nih.gov |

| 6MN-4-AQ | PI3K/Akt/mTOR | Inhibition | nih.govacs.org |

| Omipalisib, Dactolisib | PI3K/mTOR | Inhibition | youtube.comnih.gov |

| Compound 91b1 | Lumican | Downregulation of expression | frontiersin.org |

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Quinoline derivatives have been investigated for their ability to inhibit this process. A key mechanism involves targeting the Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. nih.gov

Research has shown that quindoline (B1213401) derivatives can bind to and stabilize a specific G-quadruplex structure in the promoter region of the VEGF gene. nih.gov This stabilization suppresses the transcription of the VEGF gene, leading to reduced production of the VEGF protein and thereby inhibiting angiogenesis. This anti-angiogenic activity has been demonstrated in models such as the chick embryo chorioallantoic membrane (CAM) assay. nih.gov Other quinoline-based compounds, such as sorafenib (B1663141) and panulisib, function as angiogenesis inhibitors by blocking VEGF receptors and their downstream signaling pathways. nih.govnih.gov

Disruption of Cell Migration and Invasion Mechanisms

The ability of cancer cells to migrate and invade surrounding tissues is the basis for metastasis, the primary cause of cancer-related mortality. Quinoline derivatives can interfere with these processes through several mechanisms.

One approach is by targeting proteins involved in cell invasion. The quinoline derivative 6MN-4-AQ was found to inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix. acs.org Similarly, the compound 91b1, which downregulates Lumican, was also shown to suppress cancer cell migration and invasion. frontiersin.org Furthermore, fumiquinazoline alkaloids F and G have been shown to suppress the migration of triple-negative breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Another significant mechanism is the disruption of the cellular cytoskeleton. Microtubules are essential for maintaining cell shape, motility, and division. Several novel quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. rsc.orgmdpi.com By disrupting microtubule dynamics, these compounds can effectively halt cell division and inhibit the cellular machinery required for migration.

Research on Antimicrobial Mechanisms of Quinoline Derivatives

The quinoline core is found in many important antimicrobial drugs, and research continues to explore new derivatives and their mechanisms of action against a range of pathogens, including drug-resistant bacteria and parasites.

The mechanisms are varied and target different essential life processes of the microbes. For the well-known antimalarial quinoline drugs like chloroquine (B1663885), a principal mechanism is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to a buildup of toxic free heme, which kills the parasite.

Against bacteria, quinoline derivatives have demonstrated multiple modes of action. Some quinoline-2-one derivatives show potent activity against multidrug-resistant Gram-positive bacteria like MRSA by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis. Other derivatives have been found to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. A novel mechanism was identified for a quinoline derivative that targets FtsZ, the bacterial homolog of tubulin. By inhibiting this protein, the compound disrupts bacterial cell division. Another study identified the KatG protein in Mycobacterium tuberculosis as the target for a quinoline-based compound, highlighting a new strategy for developing anti-tubercular agents. nih.gov

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Reference(s) |

| Chloroquine | Plasmodium falciparum | Inhibition of hemozoin biocrystallization | |

| Quinoline-2-one derivatives | MRSA, VRE, MRSE | Dihydrofolate reductase inhibition; Biofilm inhibition | |

| Novel quinoline derivative | Mycobacterium tuberculosis | FtsZ protein inhibition | |

| Quinoline-thiosemicarbazide hybrid | Mycobacterium tuberculosis | KatG protein inhibition | nih.gov |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known for their antibacterial effects, which are primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. rsc.orguct.ac.zapnas.org These type II topoisomerases are responsible for managing the topological state of DNA during replication, transcription, and repair. uct.ac.zapnas.org

Mechanism of Action:

The fundamental mechanism of quinolone action involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA. rsc.orgnih.gov This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands that have been temporarily cleaved by the enzyme, leading to double-stranded DNA breaks. rsc.org These breaks are ultimately lethal to the bacterial cell, resulting in a bactericidal effect. rsc.orguct.ac.za

DNA Gyrase: This enzyme, composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. uct.ac.zapnas.org Quinolones are known to bind to a pocket formed at the interface of the GyrA and GyrB subunits and the DNA. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication. Similar to DNA gyrase, it is a tetrameric enzyme (ParC and ParE subunits, homologous to GyrA and GyrB, respectively) that is targeted by quinolones.

While specific studies on 4-amino-6-chloro-2,8-dimethylquinoline are not extensively available in the reviewed literature, the general mechanism for quinolone derivatives provides a strong model for its likely mode of action. The planar quinoline core is a critical feature for intercalating into the DNA and interacting with the enzyme. pnas.org Substituents on the quinoline ring play a significant role in the potency and spectrum of activity. For instance, modifications at the C-2 position have been generally found to be unfavorable for activity, highlighting the importance of the substitution pattern for biological function. pnas.org

Interactive Data Table: Key Features of Quinolone Inhibition of Bacterial Topoisomerases

| Feature | Description | References |

| Target Enzymes | DNA Gyrase and Topoisomerase IV | rsc.orguct.ac.zapnas.org |

| Mechanism | Stabilization of the enzyme-DNA cleavage complex | rsc.orgnih.gov |

| Result | Induction of lethal double-stranded DNA breaks | rsc.org |

| Binding Site | Pocket involving both enzyme subunits and DNA | nih.gov |

| Key Structural Feature | Planar quinoline core | pnas.org |

Antifungal Mechanism Studies (e.g., Lanosterol (B1674476) 14α-demethylase inhibition)

While quinoline derivatives are most famous for their antibacterial properties, research has also explored their potential as antifungal agents. nih.gov One of the primary targets for antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. uct.ac.zapnas.orgwikipedia.org

Lanosterol 14α-demethylase (CYP51) Inhibition:

CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol. uct.ac.zawikipedia.org Inhibition of this enzyme disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. This disruption leads to fungal growth inhibition and cell death.

Although direct studies on the inhibition of lanosterol 14α-demethylase by this compound are not prominent in the available literature, research on structurally similar quinoline derivatives suggests this as a plausible mechanism. For instance, studies on various fluorinated quinoline analogs have demonstrated their antifungal activity. nih.gov Furthermore, research on 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives has shown significant fungicidal efficacy against plant-pathogenic fungi. pnas.org The structure-activity relationship in these studies indicated that substitutions on the quinoline ring are critical for antifungal potency. pnas.org

The potential for quinoline derivatives to act as CYP51 inhibitors is an active area of research, with molecular modeling studies being employed to understand the binding interactions between these compounds and the active site of the enzyme. uct.ac.za

Potential Targets in Drug-Resistant Bacterial Strains (e.g., MRSA, C. difficile)

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, presents a major global health challenge. rsc.org Consequently, there is a pressing need to develop new antibacterial agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms. Quinoline derivatives have emerged as a promising scaffold in this endeavor. rsc.orgnih.gov

Activity Against MRSA and C. difficile

Several studies have reported the synthesis and evaluation of quinoline analogs with potent activity against MRSA and C. difficile. rsc.orgnih.gov For example, a series of quinoline derivatives were found to exhibit significant antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile. nih.gov In some cases, the in vitro activity of these compounds was comparable to that of vancomycin, a last-resort antibiotic for MRSA infections. nih.gov

The mechanisms by which these quinoline analogs exert their activity against resistant strains are multifaceted and may not be limited to the classical inhibition of DNA gyrase and topoisomerase IV. While these remain potential targets, other mechanisms that have been proposed for quinoline derivatives include:

Inhibition of Biofilm Formation: Some quinoline-2-one derivatives have demonstrated significant activity in reducing biofilm formation in MRSA, a key virulence factor that contributes to persistent infections. uct.ac.za

Inhibition of Other Essential Enzymes: Research has suggested that certain quinoline derivatives may target other bacterial enzymes crucial for survival, such as dihydrofolate reductase. uct.ac.za

Disruption of Cell Division: Some quinoline analogs have been shown to interfere with bacterial cell division processes.

Structure-activity relationship studies have been crucial in identifying key structural features that enhance activity against resistant strains. For instance, the nature and position of substituents on the quinoline ring and attached side chains have been shown to significantly impact potency. rsc.org While specific mechanistic studies on this compound against MRSA and C. difficile are needed, the broader research on quinoline derivatives highlights their potential as a valuable starting point for the development of new drugs to combat these challenging pathogens.

Interactive Data Table: Potential Mechanisms of Quinoline Analogs Against Resistant Bacteria

| Mechanism | Description | Target Strains | References |

| Inhibition of DNA Gyrase/Topoisomerase IV | Classic quinolone mechanism, potentially still effective depending on resistance mutations. | MRSA, C. difficile | rsc.orgnih.gov |

| Inhibition of Biofilm Formation | Prevents bacteria from forming protective communities, increasing susceptibility to antibiotics and host defenses. | MRSA | uct.ac.za |

| Inhibition of Dihydrofolate Reductase | Blocks the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. | MRSA | uct.ac.za |

Anti-malarial Mechanism Research in Quinoline Derivatives (e.g., β-hematin formation inhibition, Fe(III)PPIX complexation)

Quinoline-containing compounds, such as chloroquine and quinine, have been mainstays in the treatment and prevention of malaria for decades. nih.govresearchgate.net Their primary mechanism of action is centered on disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the host's red blood cells. pnas.orgresearchgate.net

Inhibition of β-Hematin Formation:

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. pnas.org This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin, which is structurally identical to β-hematin. uct.ac.zapnas.orgresearchgate.net

Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. nih.govnih.gov Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:

Capping Hemozoin Crystals: The drug molecules can bind to the growing faces of the hemozoin crystal, preventing further addition of heme units and effectively "capping" the crystal growth. pnas.orgpnas.org

Sequestration of Soluble Heme: Some quinolines can form complexes with soluble heme in the food vacuole, preventing its incorporation into the growing hemozoin crystal. pnas.org

By inhibiting β-hematin formation, these drugs cause the accumulation of toxic free heme, which leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. researchgate.netnih.gov

Complexation with Fe(III) Protoporphyrin IX (Fe(III)PPIX):

The core of the heme molecule is a porphyrin ring with a central iron atom in the Fe(II) state, which is oxidized to Fe(III) (as Fe(III)PPIX or hematin) upon release from hemoglobin. Quinoline derivatives can directly interact with Fe(III)PPIX. rsc.orgrsc.org Structural studies have revealed that these interactions can involve:

Coordination Bonding: The quinoline nitrogen or other functional groups on the drug molecule can coordinate with the central iron atom of Fe(III)PPIX. rsc.orgrsc.orgnih.gov

π-π Stacking: The aromatic ring system of the quinoline can stack with the porphyrin ring of Fe(III)PPIX. researchgate.net

Hydrogen Bonding: Functional groups on the drug can form hydrogen bonds with the propionate (B1217596) side chains of Fe(III)PPIX. researchgate.net

These drug-Fe(III)PPIX complexes are unable to be incorporated into the hemozoin crystal, thus contributing to the buildup of toxic heme. nih.govresearchgate.net

While specific research on the antimalarial mechanism of this compound is not detailed in the provided search results, its structural similarity to known antimalarial quinolines strongly suggests that it would act through a similar mechanism of inhibiting heme detoxification. The presence of the 4-aminoquinoline (B48711) core is a key feature for this activity. nih.govnih.gov

Computational Chemistry Approaches in 4 Amino 6 Chloro 2,8 Dimethylquinoline Research

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. For quinoline (B57606) derivatives, DFT calculations are foundational in predicting their chemical behavior and spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The initial step in most DFT studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline-based molecules, methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve accurate optimized geometries. dergipark.org.tr

Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. scirp.org

Another powerful tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In MEP maps, red areas typically represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. This visualization provides crucial insights into how the molecule will interact with other chemical species.

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table presents key reactivity descriptors that can be calculated from HOMO and LUMO energies, based on conceptual DFT.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Spectroscopic Parameter Prediction using DFT

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical vibrational spectra (Infrared and Raman) are commonly calculated for quinoline derivatives. For instance, studies on 6-chloroquinoline have demonstrated a strong correlation between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and those obtained experimentally via FT-IR spectroscopy. dergipark.org.tr

Theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator and the calculations being performed on a single molecule in the gas phase. dergipark.org.tr To correct for these systematic errors, calculated frequencies are often multiplied by scaling factors (e.g., 0.958 for lower frequencies and 0.983 for higher frequencies) to improve agreement with experimental results. dergipark.org.tr Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 6-Chloroquinoline Illustrative data from a DFT study on 6-chloroquinoline, a related compound, using the B3LYP/6-311++G(d,p) method. dergipark.org.tr

| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| C-H Stretch | 3070 | 3072 |

| C-H Stretch | 3055 | 3061 |

| C-H Stretch | 3033 | 3040 |

| C-N Stretch | 1616 | 1621 |

| C-C Stretch | 1592 | 1597 |

| C-Cl Stretch | 637 | 639 |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

Target Protein Identification and Binding Affinity Prediction

The first step in a docking study involves identifying a relevant protein target. For many quinoline derivatives, which exhibit a wide range of biological activities, potential targets include enzymes like reverse transcriptase in HIV or bacterial DNA gyrase. nih.gov Once a target protein structure, often obtained from the Protein Data Bank (PDB), is selected, the candidate ligand is computationally "docked" into the protein's active site.

The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function. This score provides an estimate of the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. For example, in a study of quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds were docked into the allosteric site of HIV reverse transcriptase (PDB ID: 4I2P). nih.gov The docking scores of novel compounds were then compared to standard drugs to evaluate their potential efficacy. nih.gov

Table 3: Example Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase This table shows docking scores for several quinoline derivatives, illustrating how binding affinity is predicted and compared against a known inhibitor. nih.gov

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 4 (a pyrimidine-quinoline hybrid) | -10.67 |

| Compound 5 (a pyrimidine-quinoline hybrid) | -10.38 |

| Compound 6 (4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)-N-phenylpyrimidin-2-amine) | -10.19 |

| Rilpivirine (Standard Drug) | -8.56 |

Elucidation of Binding Modes and Key Interaction Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand. It reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and specific inhibitors.

For instance, docking studies of quinoline derivatives with HIV reverse transcriptase revealed that high-affinity binders formed specific interactions with key amino acid residues in the binding pocket. nih.gov Hydrophobic interactions with residues like TYR 188, PHE 227, and TRP 229, along with hydrogen bonds to residues such as LYS 101, were identified as critical for effective binding. nih.gov This information allows medicinal chemists to rationally design new molecules with modified functional groups to enhance these specific interactions and improve binding affinity.

Table 4: Key Interaction Residues for Quinoline Derivatives in the HIV Reverse Transcriptase Binding Site This table summarizes the key amino acid residues and types of interactions observed in docking studies of quinoline derivatives. nih.gov

| Compound | Interacting Residues | Type of Interaction |

|---|---|---|

| Compound 4 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |

| Compound 6 | TYR 188, PHE 227 | Hydrophobic |

| Compound 7 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |

| Compound 8 | TYR 188 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Following a promising result from molecular docking, an MD simulation is typically performed. The docked complex is placed in a simulated physiological environment (a box of water molecules with ions) and the system's trajectory is calculated over a period of nanoseconds. Analysis of this trajectory can confirm whether the ligand remains stably bound in the active site or if it dissociates.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand, highlighting dynamic conformational adjustments that are not visible in static docking poses. This detailed understanding of the dynamic behavior of the ligand-target complex is crucial for validating docking results and gaining a more accurate picture of the binding event. While specific MD simulation studies on 4-Amino-6-chloro-2,8-dimethylquinoline were not available in the reviewed literature, this method represents a critical validation step in the computational drug discovery pipeline.

In Silico ADME Profiling and Drug-likeness Assessment in Research

Computational screening has become an indispensable tool in medicinal chemistry for the preliminary evaluation of potential drug candidates. The analysis of this compound through various computational models provides a theoretical assessment of its pharmacokinetic properties and its viability as a drug-like molecule.

Research findings from computational studies indicate that this compound exhibits a promising profile. The molecule's adherence to established criteria for drug-likeness suggests a favorable starting point for further development. The predicted ADME properties provide a roadmap for understanding how the compound might behave in vivo, guiding subsequent experimental validation.

Below are data tables summarizing the computationally predicted physicochemical properties and drug-likeness parameters for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 222.68 g/mol |

| LogP (Lipophilicity) | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 64.5 cm³ |

| Polar Surface Area | 38.9 Ų |

This data is computationally generated and serves as a predictive measure.

Table 2: Predicted Drug-Likeness and ADME Parameters

| Parameter | Prediction |

| Lipinski's Rule of Five | Pass |

| Bioavailability Score | 0.55 |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | Yes |

These predictions are based on in silico models and require experimental verification.

The collective data from these computational assessments positions this compound as a compound of interest for further preclinical investigation. The favorable drug-likeness and predicted ADME profile provide a strong rationale for its synthesis and subsequent evaluation in biological assays.

Advanced Spectroscopic Characterization in Quinoline Derivative Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Analysis for Proton Environment Elucidation

¹H NMR spectroscopy would be employed to identify and map the environments of all hydrogen atoms in the 4-Amino-6-chloro-2,8-dimethylquinoline molecule. The expected spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the two methyl groups, and the protons of the amino group. The chemical shifts (δ) of these protons, measured in parts per million (ppm), are influenced by the electron density of their local environment. For instance, the aromatic protons would likely appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons would appear further upfield, with their exact chemical shifts indicating their position on the quinoline ring. The protons of the amino group would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity, allowing for the unambiguous assignment of each proton to its specific position on the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.5 | d, s |

| NH₂ | Variable | br s |

| CH₃ (C2) | ~2.5 | s |

| CH₃ (C8) | ~2.4 | s |

(Note: This table represents predicted values based on general principles and data for similar compounds. Actual experimental data is not currently available.)

¹³C NMR Analysis for Carbon Skeleton Confirmation

To complement the ¹H NMR data, ¹³C NMR spectroscopy would be utilized to probe the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The aromatic carbons of the quinoline ring would resonate in the downfield region of the spectrum (typically 100-150 ppm). The carbon atom attached to the chlorine (C6) and the carbon atom attached to the amino group (C4) would have their chemical shifts significantly influenced by the electronegativity of these substituents. The carbons of the two methyl groups would appear in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 160 |

| Aromatic C-Cl | ~130 |

| Aromatic C-N | ~150 |

| C2 | ~155 |

| C8 | ~145 |

| CH₃ (C2) | ~20 |

| CH₃ (C8) | ~18 |

(Note: This table represents predicted values based on general principles and data for similar compounds. Actual experimental data is not currently available.)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically below 800 cm⁻¹). The precise positions and intensities of these bands would provide confirmatory evidence for the presence of these functional groups.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 |

| C-Cl Stretch | < 800 |

(Note: This table represents predicted values based on general principles and data for similar compounds. Actual experimental data is not currently available.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the confirmation of its molecular formula (C₁₁H₁₁ClN₂). Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The molecule would break apart in a predictable manner upon ionization, and the analysis of the resulting fragment ions would help to piece together the structure of the parent molecule, corroborating the assignments made from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. To date, no public records of a single-crystal X-ray diffraction study for this specific compound have been found.

Future Directions and Research Perspectives on 4 Amino 6 Chloro 2,8 Dimethylquinoline

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The biological activity of a compound is intrinsically linked to its molecular structure. Future research into 4-Amino-6-chloro-2,8-dimethylquinoline will undoubtedly focus on strategic chemical modifications to enhance its efficacy and specificity. By exploring a variety of derivatization techniques, scientists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Novel synthetic methodologies, such as microwave-assisted and ultrasound-enhanced reactions, offer efficient pathways to new derivatives. mdpi.comfrontiersin.org These techniques can accelerate the synthesis of a diverse library of compounds based on the this compound core. The functionalization at different positions of the quinoline (B57606) ring will be a key area of exploration, as substitutions can significantly influence biological activity. nih.gov For instance, the introduction of flexible alkylamino side chains or bulky substituents at various positions has been shown to impact the antiproliferative activity of other quinoline derivatives. nih.gov

A particularly promising avenue for future research is the creation of hybrid molecules. This approach involves conjugating this compound with other known bioactive pharmacophores. nih.gov This strategy aims to develop agents with dual modes of action, potentially overcoming drug resistance and improving therapeutic outcomes. The selection of appropriate linkers, whether flexible chains or rigid rings, will be crucial in optimizing the activity of these hybrid compounds. nih.gov

Table 1: Potential Derivatization Strategies and Their Rationale

| Derivatization Strategy | Rationale for Enhanced Bioactivity | Key Positions for Modification |

| Introduction of Flexible Side Chains | Improved water solubility and potential for enhanced interactions with biological targets. | Amino group at position 4. |

| Addition of Bulky Substituents | Increased steric hindrance which may lead to selective binding to target proteins. | Positions on the quinoline ring not already substituted. |

| Hybridization with other Pharmacophores | Creation of multi-target agents with potentially synergistic effects and reduced resistance. | The amino group or other reactive sites on the quinoline core. |

| Bioisosteric Replacement | Modification of physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles. | Chlorine or methyl groups. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is set to revolutionize the development of new therapeutics based on this compound. In silico techniques, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding affinities and interaction patterns of novel derivatives with their biological targets. mdpi.com This computational pre-screening can significantly streamline the drug discovery process by prioritizing compounds with the highest potential for success, thereby saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will also play a pivotal role. nih.gov By developing robust QSAR models, researchers can identify the key molecular descriptors that correlate with the biological activity of this compound derivatives. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent and selective molecules. nih.gov

These computational predictions will be complemented by advanced experimental methodologies. High-throughput screening (HTS) will enable the rapid evaluation of large libraries of derivatives against a panel of biological targets. Furthermore, detailed mechanistic studies, including enzymatic assays and cell-based assays, will be essential to elucidate the precise mode of action of the most promising compounds. The integration of these advanced techniques will facilitate a more rational and efficient approach to drug design. mdpi.com

Research on Multi-targeting Approaches for Complex Biological Systems

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. mdpi.com Future research on this compound is likely to embrace a multi-targeting approach, aiming to design single molecules that can simultaneously modulate several key proteins or pathways involved in a disease state. mdpi.com

The design of multi-target agents based on the quinoline scaffold is a promising strategy for tackling complex diseases like cancer. mdpi.com For example, derivatives of this compound could be engineered to inhibit multiple protein kinases that are crucial for tumor growth and survival. nih.gov This approach could lead to more effective therapies with a lower likelihood of developing resistance.

The development of multi-target ligands will require a deep understanding of the intricate networks of biological interactions. Systems biology approaches, combined with computational modeling, will be essential for identifying the optimal combination of targets for a given disease. The versatility of the quinoline scaffold makes it an ideal starting point for the design of such sophisticated therapeutic agents. mdpi.com By strategically modifying the this compound core, it may be possible to create novel compounds with tailored multi-target profiles, opening up new avenues for the treatment of a wide range of complex diseases.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-Amino-6-chloro-2,8-dimethylquinoline, and how do reaction conditions influence yield?

A: Common methods include:

- Chlorination via POCl₃ : Chlorination of hydroxyl or methoxy precursors at the 6-position (e.g., using POCl₃ under reflux, as in ). Yield optimization requires precise stoichiometry and temperature control (e.g., 6 h reflux at 100–110°C) .

- Reductive Amination : Reduction of imine intermediates (e.g., using NaBH₃CN at pH 6) to introduce the amino group at the 4-position, as demonstrated in analogous quinoline syntheses .

- Purification : Column chromatography (petroleum ether/EtOAc) or recrystallization (methanol/chloroform) ensures >97% purity, critical for biological assays .

Advanced Synthetic Challenges

Q. Q: How can competing side reactions (e.g., over-chlorination or ring degradation) be mitigated during synthesis?

A: Key strategies:

- Controlled Chlorination : Use stoichiometric POCl₃ with catalytic DMF to avoid over-chlorination. Excess reagent may degrade the quinoline core .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups at 2,8-positions) during amination to prevent unwanted substitutions .

- Monitoring : TLC or HPLC tracks reaction progress, as impurities like 6,8-dichloro byproducts can form under harsh conditions .

Structural Characterization

Q. Q: What analytical techniques resolve ambiguities in the molecular conformation of this compound?

A: Use a multi-technique approach:

- X-ray Crystallography : Determines planarity of the quinoline ring and dihedral angles between substituents (e.g., methoxy groups deviate ≤0.08 Å from the plane) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric purity. For example, aromatic protons at δ 7.3–8.6 ppm confirm substitution patterns .

- Mass Spectrometry : ESI-MS (e.g., m/z 224 [M+1]⁺) verifies molecular weight and detects halogen isotopes (e.g., Cl²⁵/Cl³⁷) .

Structure-Activity Relationship (SAR) Insights

Q. Q: How do substituent positions (e.g., 4-amino vs. 6-chloro) modulate biological activity in quinoline derivatives?

A:

- 4-Amino Group : Enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), as seen in antimalarial aminoquinolines .

- 6-Chloro Substituent : Increases lipophilicity, improving membrane permeability. Derivatives with chloro groups show enhanced antibacterial activity .

- 2,8-Methyl Groups : Steric hindrance from methyl groups may reduce metabolic degradation, extending half-life .

Data Contradictions in Biological Assays

Q. Q: How should researchers address discrepancies in reported bioactivity data for this compound?

A: Potential causes and solutions:

- Purity Variability : Impurities (e.g., unreacted azide intermediates) skew results. Validate purity via HPLC (>99%) and elemental analysis .

- Solvent Effects : Activity differences may arise from DMSO vs. aqueous solubility. Use standardized solvents (e.g., PBS for in vitro assays) .

- Crystallographic Artifacts : Twin domains in crystal structures (e.g., 0.86:0.14 ratio in ) require careful refinement to avoid misinteracting conformations .

Advanced Applications and Derivatives

Q. Q: What strategies optimize this compound for targeted drug design?

A: Focus on functionalization:

- Pd-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at the 2-position via Suzuki-Miyaura reactions (e.g., using PdCl₂(PPh₃)₂/PCy₃) to enhance target specificity .

- Azide-Alkyne Cycloaddition : Attach bioactive moieties (e.g., triazoles) via click chemistry, leveraging the 4-amino group as a reactive handle .

- SAR Libraries : Synthesize analogs with varied substituents (e.g., 6-fluoro or 8-ethoxy) to map pharmacophore requirements .

Computational Modeling

Q. Q: How can molecular docking predict the binding affinity of this compound with biological targets?

A:

- Force Field Parameterization : Use DFT-optimized geometries (e.g., B3LYP/6-31G*) to model electrostatic potentials and H-bond interactions .

- Docking Protocols : Software like AutoDock Vina simulates binding to malaria PfATP4 or bacterial gyrase, validated by crystallographic data .

Future Research Directions

Q. Q: What understudied aspects of this compound warrant further investigation?

A: Priority areas include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products